

Fak-IN-14 solubility in water and other solvents

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Compound of Interest

Compound Name: Fak-IN-14

Cat. No.: B12378802

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Application Notes and Protocols for FAK-IN-14

These application notes provide detailed information on the solubility, handling, and experimental use of **FAK-IN-14** for researchers, scientists, and drug development professionals.

Compound Identification and Disambiguation

It is critical to note that the name "**Fak-IN-14**" is associated with two distinct chemical entities in commercially available databases. Researchers should verify the specific compound they are using by its chemical name, CAS number, and molecular formula.

Compound A: FAK Inhibitor 14 (Y15)

- Chemical Name: 1,2,4,5-Benzenetetramine tetrahydrochloride[1][2][3][4][5]
- Synonyms: Y15, NSC 677249[2]
- CAS Number: 4506-66-5[2][3][4][5][6][7][8]
- Molecular Formula: C₆H₁₀N₄·4HCl[2][4][6][7][8]
- Molecular Weight: 284.01 g/mol [2][4][6][7][8]

Compound B: FAK-IN-14

Chemical Formula: C21H24BrN7OS[9][10]



Molecular Weight: 502.43 g/mol [9][10]

• CAS Number: 2766666-22-0[9][10]

This document will primarily focus on FAK Inhibitor 14 (Y15) due to the greater availability of public data. Information regarding the second compound will be presented as available.

Solubility Data

The solubility of a compound is a critical parameter for its use in experimental settings. The following tables summarize the available solubility data for both compounds.

FAK Inhibitor 14 (Y15) Solubility

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Reference(s)
Water	14.2	50	[6][8]
Water	~20	~70.4	[2]
Water	20	70.4	[4]
DMSO	21.3	75	[6][8]
DMSO	~20	~70.4	[2]

FAK-IN-14 (C₂₁H₂₄BrN₇OS) Solubility



Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes	Reference(s)
DMSO	20	39.81	Sonication is recommended.	[9]
DMSO	25	49.76	Ultrasonic may be needed. Use newly opened DMSO as it is hygroscopic.	[11]

Experimental Protocols Protocol for Preparation of Stock Solutions (FAK Inhibitor 14 - Y15)

This protocol describes the preparation of a concentrated stock solution of FAK Inhibitor 14 (Y15) in DMSO, which can be further diluted for in vitro experiments.

Materials:

- FAK Inhibitor 14 (Y15) powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Allow the FAK Inhibitor 14 (Y15) vial to equilibrate to room temperature before opening.
- Weigh the desired amount of the compound using an analytical balance.



- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 75 mM stock solution, add the calculated volume of DMSO to the weighed compound).
- Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 45°C) or sonication can be used to aid dissolution if necessary.[9]
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage. Solutions in DMSO may be stored at -20°C for up to 1 month.[3] Aqueous solutions are not recommended for storage for more than one day.[2]

Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with FAK Inhibitor 14 (Y15) to assess its biological activity.

Materials:

- Cultured cells of interest
- · Complete cell culture medium
- FAK Inhibitor 14 (Y15) DMSO stock solution (e.g., 10 mM)
- Phosphate-buffered saline (PBS)
- · Multi-well cell culture plates
- Assay-specific reagents (e.g., for viability, apoptosis, or Western blotting)

Procedure:

 Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions.



- On the day of treatment, prepare serial dilutions of the FAK Inhibitor 14 (Y15) stock solution
 in complete cell culture medium to achieve the final desired concentrations. To avoid
 precipitation, it is recommended to first dilute the inhibitor with DMSO to form a gradient, and
 then add the diluted inhibitor to the cell culture medium.[9]
- Remove the existing medium from the cells and replace it with the medium containing the different concentrations of FAK Inhibitor 14 (Y15). Include a vehicle control (medium with the same final concentration of DMSO used for the highest inhibitor concentration).
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
- After the incubation period, proceed with the specific downstream assay (e.g., MTT assay for cell viability, flow cytometry for apoptosis, or cell lysis for Western blot analysis of FAK phosphorylation).

Protocol for In Vivo Formulation

For animal studies, FAK Inhibitor 14 (Y15) can be formulated for administration. A common formulation for intraperitoneal (IP) injection is described below.

Materials:

- FAK Inhibitor 14 (Y15)
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Procedure:

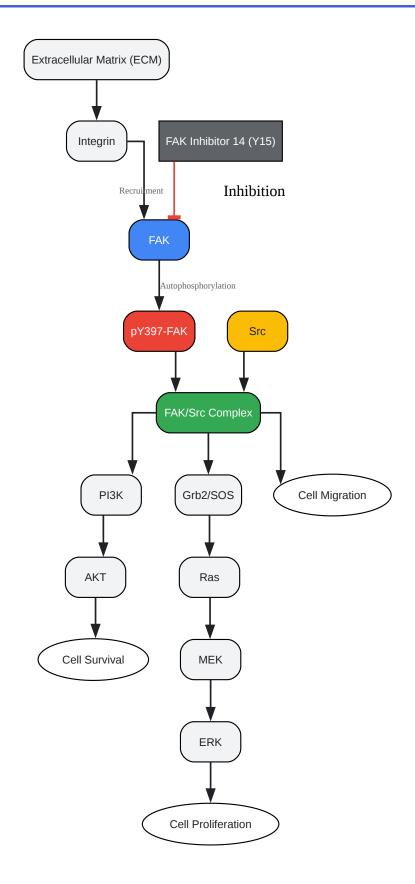


- Dissolve the required amount of FAK Inhibitor 14 (Y15) in DMSO.
- Add PEG300 to the solution and mix thoroughly until clear.
- Add Tween-80 and mix until the solution is clear.
- Finally, add the required volume of saline and mix to achieve the final desired concentration.
 A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] The
 solvents should be added sequentially, and each should be fully dissolved before adding the
 next.[9]
- The final formulation should be a clear solution. If precipitation occurs, adjustments to the solvent ratios may be necessary. For mice, the DMSO concentration should generally be kept below 10%.[9]

Signaling Pathways and Experimental Workflows FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon integrin clustering at focal adhesions, FAK is recruited and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a binding site for Src family kinases, leading to further phosphorylation and the activation of downstream signaling pathways that regulate cell survival, proliferation, migration, and invasion.





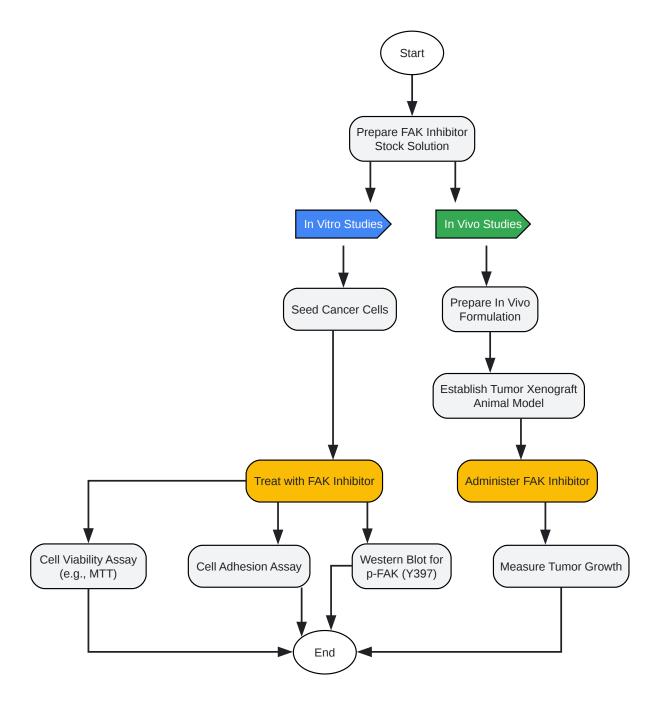
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Caption: FAK signaling pathway and the inhibitory action of FAK Inhibitor 14 (Y15).



Experimental Workflow for Evaluating FAK Inhibitor Efficacy

This diagram illustrates a typical workflow for assessing the in vitro and in vivo efficacy of a FAK inhibitor.





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